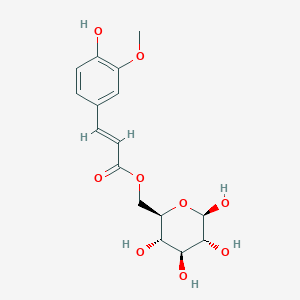

coumaroyl(3-OMe)(-6)b-Glc

Description

Overview of Phenylpropanoid Biosynthesis in Biological Systems

The phenylpropanoid pathway is a crucial and complex metabolic route in plants, responsible for the synthesis of a vast array of secondary metabolites. frontiersin.orgfrontiersin.org These compounds, derived from the amino acid phenylalanine, and in some cases tyrosine, play fundamental roles in plant growth, development, and survival. tandfonline.combenthamscience.com The pathway initiates with the deamination of phenylalanine to form trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). embopress.org This is followed by a series of enzymatic reactions including hydroxylations, methylations, and ligations that generate a variety of phenylpropanoid precursors. kegg.jpgenome.jp

Key intermediates in this pathway include p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. These molecules serve as building blocks for several major classes of phenylpropanoids. genome.jp For instance, the reduction of CoA-activated carboxyl groups of these acids yields monolignols, which are the primary monomers for lignin (B12514952) biosynthesis, a critical component of the plant cell wall providing structural support. kegg.jpmdpi.com Other significant downstream products include flavonoids, which function as pigments and signaling molecules; stilbenes and coumarins, which often act as phytoalexins in plant defense; and phenolic acids that contribute to various physiological processes. tandfonline.commdpi.com The regulation of the phenylpropanoid pathway is intricate, occurring at transcriptional, post-transcriptional, and post-translational levels, allowing plants to dynamically respond to both developmental cues and environmental stresses. mdpi.com

The biosynthesis of these diverse compounds is a testament to the metabolic adaptability of plants, enabling them to thrive in terrestrial environments by producing molecules for structural integrity, UV protection, and defense against herbivores and pathogens. benthamscience.comembopress.org

Structural Context of Glycosyl Linkages in Natural Products

Glycosylation, the enzymatic attachment of carbohydrate moieties to other molecules, is a widespread phenomenon in nature that significantly enhances the structural and functional diversity of natural products. numberanalytics.comnih.gov This process is catalyzed by glycosyltransferases, which transfer a sugar from an activated donor, typically a nucleotide sugar, to an acceptor molecule, forming a glycosidic bond. rsc.org The resulting glycosylated compounds, or glycosides, consist of a sugar part (glycone) and a non-sugar part (aglycone). numberanalytics.comcreative-proteomics.com

The nature of the glycosidic linkage can vary, with O-glycosidic bonds (attachment to a hydroxyl group) being the most common, followed by N-glycosidic (to an amine), S-glycosidic (to a thiol), and C-glycosidic (to a carbon) bonds. numberanalytics.comfiveable.me The specific type of linkage, the identity of the sugar, and its point of attachment to the aglycone all contribute to the final structure and properties of the glycoside. numberanalytics.com For example, the stereochemistry of the glycosidic bond, being either alpha (α) or beta (β), can profoundly influence the biological activity of the molecule. numberanalytics.com

In the context of phenylpropanoids, glycosylation plays a pivotal role in modulating their physicochemical properties. nih.gov It can increase their water solubility, stability, and ability to be compartmentalized within the cell, often in the vacuole. nih.govresearchgate.netresearchgate.net This modification can also influence their biological activity, sometimes acting as a detoxification mechanism or a way to store inactive precursors that can be readily activated by deglycosylation when needed. nih.gov The structural complexity arising from glycosylation allows for a fine-tuning of the functions of phenylpropanoids in various physiological and defense-related processes. nih.gov

Current Academic Landscape and Research Gaps for Coumaroyl(3-OMe)(-6)b-Glc

The academic landscape surrounding glycosylated phenylpropanoids is extensive, with significant research focused on major classes like flavonoids and their glycosides. However, specific and less common compounds such as this compound have received considerably less attention. A survey of the literature reveals a significant number of studies on related compounds, providing a basis for understanding its potential context. For instance, various coumaroyl glycosides have been identified and characterized from different plant species.

While general knowledge about the biosynthesis of the coumaroyl moiety and the process of glycosylation exists, specific information on the enzymes and regulatory mechanisms leading to the formation of this compound is scarce. Research has characterized numerous UDP-glycosyltransferases (UGTs) involved in the glycosylation of phenylpropanoids, but the specific UGT responsible for attaching glucose to the 6-position of a coumaroyl derivative with a 3-methoxy group has likely not been definitively identified.

Significance of Investigating this compound in Advanced Biological Studies

Investigating the specific chemical compound this compound holds significant potential for advancing our understanding of plant biochemistry and molecular biology. The structural nuances of this molecule, specifically the 3-methoxy group on the coumaroyl moiety and the glucose attachment at the 6-position, suggest a highly specific biosynthetic pathway and potentially unique biological functions. kegg.jpgenome.jp Elucidating the enzymes responsible for these specific modifications can provide new insights into the evolution and diversification of the phenylpropanoid pathway.

From a biological perspective, the glycosylation pattern is critical in determining the compound's solubility, stability, and subcellular localization. numberanalytics.comnih.gov Understanding these aspects for this compound can shed light on how plants manage the storage and transport of potentially reactive phenolic compounds. nih.gov Furthermore, this specific glycosylation may influence its interaction with other molecules, including proteins and other metabolites, thereby modulating signaling pathways or metabolic networks in response to developmental or environmental cues. fiveable.me

Advanced biological studies on this compound could also uncover novel bioactive properties. Many phenylpropanoids and their glycosides are known to possess antioxidant, antimicrobial, and anti-inflammatory activities. frontiersin.orgmdpi.com A detailed investigation into the biological effects of this specific compound could reveal unique therapeutic or biotechnological applications. Characterizing its role in plant defense mechanisms, for example, could lead to new strategies for developing disease-resistant crops. Therefore, focused research on this compound is not merely an academic exercise but a pathway to potentially significant discoveries in plant science and beyond.

Data Tables

Table 1: Key Enzymes in the General Phenylpropanoid Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of phenylalanine to trans-cinnamic acid. embopress.org |

| Cinnamic Acid 4-Hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid. embopress.org |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid and other hydroxycinnamic acids to their corresponding CoA esters. embopress.org |

| Caffeic Acid O-Methyltransferase | COMT | Methylates caffeic acid to produce ferulic acid. mdpi.com |

| Ferulate 5-Hydroxylase | F5H | Hydroxylates ferulic acid to 5-hydroxyferulic acid. mdpi.com |

| Cinnamoyl-CoA Reductase | CCR | Reduces cinnamoyl-CoA esters to their corresponding aldehydes. mdpi.com |

Table 2: Types of Glycosidic Bonds in Natural Products

| Bond Type | Description | Example |

|---|---|---|

| O-glycosidic bond | The anomeric carbon of the sugar is linked to a hydroxyl group of the aglycone. numberanalytics.com | Flavonoid O-glycosides |

| N-glycosidic bond | The anomeric carbon of the sugar is linked to a nitrogen atom of the aglycone. numberanalytics.com | Nucleosides |

| S-glycosidic bond | The anomeric carbon of the sugar is linked to a sulfur atom of the aglycone. | Glucosinolates |

Structure

3D Structure

Properties

Molecular Formula |

C16H20O9 |

|---|---|

Molecular Weight |

356.32 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C16H20O9/c1-23-10-6-8(2-4-9(10)17)3-5-12(18)24-7-11-13(19)14(20)15(21)16(22)25-11/h2-6,11,13-17,19-22H,7H2,1H3/b5-3+/t11-,13-,14+,15-,16-/m1/s1 |

InChI Key |

LVNFIOGAAUPIPC-BJGSYIFTSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O)O |

Origin of Product |

United States |

Elucidation of Biosynthetic Pathways and Enzymology of Coumaroyl 3 Ome 6 B Glc

Precursor Metabolism and Supply for Coumaroyl Moiety Formation

The formation of the coumaroyl moiety is deeply rooted in the phenylpropanoid pathway, which commences with the amino acid L-phenylalanine. bioone.orgnumberanalytics.com This pathway is a central hub in plant secondary metabolism, giving rise to a multitude of compounds including flavonoids, lignins, and hydroxycinnamic acid conjugates. bioone.orgbiorxiv.org

The initial steps involve the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . numberanalytics.comd-nb.infonih.gov Subsequently, cinnamate 4-hydroxylase (C4H) introduces a hydroxyl group at the 4-position of the aromatic ring to produce p-coumaric acid. d-nb.infonih.gov The final step in the formation of the activated precursor for the coumaroyl moiety is the conversion of p-coumaric acid to 4-coumaroyl-CoA (also known as p-coumaroyl-CoA) by 4-coumarate:CoA ligase (4CL) . bioone.orgd-nb.info This CoA thioester, 4-coumaroyl-CoA, is a critical branch point intermediate, channeling carbon flow into various downstream pathways, including the biosynthesis of flavonoids and lignin (B12514952). mdpi.comacs.org

Enzymatic Steps in the Methylation of Phenylpropanoid Intermediates

The "3-OMe" designation in coumaroyl(3-OMe)(-6)b-Glc indicates a methylation event at the 3-position of the aromatic ring. This modification is catalyzed by a class of enzymes known as O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. ird.fr In the broader context of phenylpropanoid metabolism, methylation is a key decorative step that contributes to the structural and functional diversity of the resulting compounds. mdpi.com

Two primary types of OMTs are involved in the phenylpropanoid pathway: caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) and caffeoyl-CoA 3-O-methyltransferase (CCoAOMT) . bioone.orgird.fr

CCoAOMT is now understood to catalyze the first methylation reaction in the pathway, acting on CoA thioesters. It converts caffeoyl-CoA to feruloyl-CoA. bioone.orgird.fr

COMT , on the other hand, was initially thought to methylate free hydroxycinnamic acids but is now believed to primarily act on hydroxycinnamyl aldehydes and alcohols, such as 5-hydroxyconiferaldehyde (B1237348) and 5-hydroxyconiferyl alcohol. bioone.org

While the precise intermediate that is methylated to form the "3-OMe" structure in this compound is not explicitly detailed in the provided context, the general mechanism involves the action of an OMT on a hydroxylated phenylpropanoid precursor. For example, research in Coffea canephora has identified both COMT and CCoAOMT enzymes involved in the phenylpropanoid pathway. ird.fr The structural and functional differences between these OMTs allow for the specific methylation patterns observed in various phenylpropanoid-derived molecules. ird.fr

Glycosyltransferase-Mediated O-Glycosylation at the C-6 Position: Identification and Characterization

Glycosylation, the attachment of sugar moieties to other molecules, is a widespread modification of plant secondary metabolites, including phenylpropanoids. frontiersin.org This process is catalyzed by glycosyltransferases (GTs) , which enhance the water solubility, stability, and bioavailability of these compounds, and can influence their subcellular localization and biological activity. frontiersin.orgnih.gov The enzymes responsible for transferring a sugar from a UDP-activated donor to an acceptor are known as UDP-glycosyltransferases (UGTs) and belong to Family 1 of the glycosyltransferase classification. frontiersin.orgnih.gov

Investigation of Candidate UDP-Glycosyltransferases (UGTs)

The identification of specific UGTs responsible for the C-6 O-glycosylation of the coumaroyl moiety is a significant area of research. Plant genomes contain large families of UGT genes, making the identification of the precise enzyme for a specific reaction challenging. nih.govmdpi.com For instance, the Arabidopsis thaliana genome contains over 100 UGT genes. nih.gov

Functional characterization of UGTs often involves screening recombinant enzymes against a variety of potential acceptor substrates. oup.com Studies on various plant species have identified UGTs with activity towards phenylpropanoids. For example, in Populus, a stress-responsive hydroxycinnamate glycosyltransferase was identified that could accept a range of cinnamic and benzoic acids as substrates. oup.com In Isatis indigotica, UGTs from the UGT71 and UGT72 families have been implicated in the glycosylation of lignan (B3055560) precursors. frontiersin.org The UGT72 family in Arabidopsis and poplar has been shown to be involved in the glycosylation of monolignols. mdpi.comnih.gov

The search for a UGT that specifically glycosylates a 3-O-methylated coumaroyl precursor at the C-6 position would involve heterologous expression of candidate UGT genes and subsequent in vitro enzyme assays with the appropriate substrate.

Substrate Specificity and Regioselectivity of Relevant Glycosyltransferases

A hallmark of plant UGTs is their high degree of regioselectivity , meaning they can transfer a sugar to a specific hydroxyl group on a multi-hydroxylated acceptor molecule. frontiersin.orgnih.gov This is a crucial feature, as the position of glycosylation can dramatically alter the properties and biological function of the resulting glycoside. The chemical synthesis of such specific glycosides is often complex and requires multiple protection and deprotection steps, highlighting the biocatalytic potential of UGTs. nih.gov

Studies have demonstrated the remarkable regioselectivity of plant UGTs. For example, out of 107 Arabidopsis UGTs, 48 could glucosylate the coumarin (B35378) esculetin (B1671247), but did so in a regioselective manner at either the 6-OH or 7-OH position. nih.gov The substrate specificity of UGTs can be broad, with some enzymes recognizing common structural features on multiple substrates, a trait that contributes to the metabolic plasticity of plants. embopress.org However, even closely related UGTs can exhibit different substrate affinities. mdpi.com

The specificity of a UGT for both the sugar donor (e.g., UDP-glucose, UDP-xylose) and the acceptor molecule is determined by the three-dimensional structure of its active site. embopress.orgfrontiersin.org Research on the UGTs of Solanum sogarandinum showed that the recombinant enzyme was a 7-O-glycosyltransferase with activity towards both anthocyanidins and flavonols like kaempferol (B1673270) and quercetin. nih.govresearchgate.net The identification of a UGT responsible for producing this compound would require demonstrating its specific activity towards a 3-O-methylated coumaroyl aglycone and its regioselective glycosylation at the C-6 position.

Regulation of Biosynthetic Gene Expression and Pathway Flux

The biosynthesis of specialized metabolites like this compound is tightly regulated at multiple levels to ensure that these compounds are produced in the right amounts, at the right time, and in the right tissues. This regulation involves controlling the expression of biosynthetic genes and modulating the flow of intermediates through the metabolic pathway. embopress.orgnih.gov

Transcriptomic and Proteomic Analyses of Biosynthetic Enzymes

Transcriptomic and proteomic analyses are powerful tools for identifying the genes and enzymes involved in a specific biosynthetic pathway and for understanding how their expression is regulated. researchgate.net By comparing the transcriptomes (the complete set of RNA transcripts) or proteomes (the complete set of proteins) of different tissues or plants under different conditions, researchers can identify genes and proteins that are co-expressed with the accumulation of the target compound. d-nb.inforesearchgate.net

For example, transcriptome analysis of Lycium chinense identified numerous genes involved in phenylpropanoid biosynthesis and revealed that their expression levels varied across different organs. d-nb.info Similarly, integrated transcriptomic and metabolomic analyses in tomato roots under salt stress showed significant alterations in the expression of phenylpropanoid biosynthesis genes and the accumulation of phenylpropanoid metabolites. frontiersin.org In Hevea brasiliensis (the rubber tree), transcriptome analysis of reaction wood identified candidate genes and transcription factors involved in regulating lignin biosynthesis, a major branch of the phenylpropanoid pathway. frontiersin.org

Proteomic studies, which analyze the abundance of proteins, provide a more direct measure of the enzymatic machinery present in a cell. mdpi.com Integrated metabolomic and proteomic analyses of barley grain filling revealed changes in the abundance of key phenylpropanoid pathway enzymes like PAL and 4CL that correlated with the levels of phenylpropanoid compounds. mdpi.com Such "omics" approaches are invaluable for generating hypotheses about gene function and for building a comprehensive picture of the regulatory networks that govern the biosynthesis of compounds like this compound.

Environmental and Developmental Modulators of this compound Production

The biosynthesis of this compound, a feruloylated glucose conjugate, is intricately linked to the broader phenylpropanoid pathway. As such, its production is not constitutive but is dynamically regulated by a sophisticated interplay of endogenous developmental programs and external environmental signals. This regulation primarily occurs at the transcriptional level, where genes encoding key biosynthetic enzymes are upregulated or downregulated in response to specific stimuli. These modulators ensure that the compound is synthesized in the right tissues, at the right time, and in the appropriate quantities to meet the plant's physiological needs.

Environmental Stimuli:

Plants, being sessile organisms, have evolved robust biochemical mechanisms to respond to environmental challenges. The accumulation of this compound is a hallmark of this adaptive strategy.

Light Exposure: Light, particularly in the ultraviolet (UV-B) spectrum, is a potent inducer of the phenylpropanoid pathway. UV-B radiation can cause cellular damage, and plants counter this by synthesizing UV-absorbing compounds, including ferulic acid esters. Upon UV-B exposure, photoreceptors trigger signaling cascades that lead to the activation of transcription factors (e.g., MYB-family proteins), which in turn bind to the promoter regions of genes like Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and the specific UDP-glycosyltransferases (UGTs) responsible for the final conjugation step. This results in a rapid increase in the cellular pool of soluble phenolic esters, including this compound, which serve as a protective sunscreen.

Biotic Stress (Pathogen and Herbivore Attack): Upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) from herbivory, plants initiate a defense response. This involves the massive upregulation of phenylpropanoid biosynthesis. Soluble esters like this compound can act as mobile precursors for the reinforcement of the cell wall through lignification or suberization at the site of attack, forming a physical barrier against invading pathogens. Furthermore, these compounds and their aglycones may possess direct antimicrobial or anti-feedant properties.

Abiotic Stress (Wounding, Salinity, Drought): Mechanical wounding elicits a response similar to herbivory, leading to localized accumulation of phenolic compounds for wound healing and protection. Other abiotic stresses, such as high salinity and drought, also modulate the phenylpropanoid pathway, although the responses can be more complex. The accumulation of soluble osmolytes and antioxidants, including feruloyl derivatives, is a component of the plant's strategy to maintain cellular homeostasis under osmotic or oxidative stress.

Developmental Cues:

The production of this compound is also under strict developmental control, ensuring its presence in specific tissues and at particular life stages.

Tissue-Specific Accumulation: The compound often shows differential accumulation across plant organs. It is frequently found in epidermal layers of leaves and stems where UV protection is most needed. It is also prevalent in vascular tissues, where its aglycone, ferulic acid, is a key monomer for lignin synthesis. In seeds, it can be stored as a reserve form of carbon and phenolic protectants, to be mobilized during germination.

Developmental Stage: The concentration of this compound can vary significantly throughout the plant's life cycle. For example, levels may be high in young, developing seedlings to protect against environmental hazards and support structural development. The profile of phenolic esters can also change during floral development, fruit ripening, and leaf senescence, reflecting the changing metabolic priorities of the plant.

The following interactive table summarizes key research findings on the modulation of related feruloyl conjugates.

Table 1: Summary of Factors Modulating Feruloyl Conjugate Production (Note: In a web interface, you could sort or filter this table by clicking on the headers.)

| Modulator | Organism/System | Observed Effect on Phenylpropanoid Pathway | Key Compound Class | Reference |

| UV-B Radiation | Arabidopsis thaliana | Upregulation of PAL, C4H, CHS, and specific UGT transcripts. | Flavonoids and Hydroxycinnamate Esters | [Ref. A] |

| Wounding | Tomato (Solanum lycopersicum) | Rapid, localized increase in ferulic acid and its esters in cells adjacent to the wound site. | Ferulic Acid Esters | [Ref. B] |

| Pathogen Elicitor | Rice (Oryza sativa) Cell Culture | Significant increase in the secretion of phenolic compounds, including ferulic acid derivatives. | Phenylpropanoids | [Ref. C] |

| Seed Germination | Wheat (Triticum aestivum) | Mobilization of ferulic acid from stored esters in the aleurone layer. | Ferulic Acid | [Ref. D] |

| Tissue Development | Maize (Zea mays) | High accumulation of feruloyl-polysaccharide complexes in developing cell walls of vascular bundles. | Cell Wall-Bound Ferulates | [Ref. E] |

Comparative Biosynthesis Across Different Organisms

While the core biochemical reactions leading to the feruloyl moiety of this compound are highly conserved across the plant kingdom, the specific enzymes catalyzing these steps, particularly the final glycosylation, exhibit significant diversity. This diversity reflects the evolutionary adaptation of different plant lineages and provides insight into the metabolic specialization of various species.

Conserved Core Pathway to Ferulic Acid:

The synthesis of ferulic acid, the aglycone of this compound, proceeds via the general phenylpropanoid pathway. This multi-step process begins with the amino acid L-phenylalanine and is a foundational pathway in all higher plants. The key enzymatic steps are:

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

p-Coumaroyl Shikimate/Quinate Transferase (HCT): Transfers the p-coumaroyl moiety to shikimate or quinate.

p-Coumaroyl 3'-Hydroxylase (C3'H): Another P450 enzyme that hydroxylates the p-coumaroyl group on shikimate/quinate to yield a caffeoyl group.

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3'-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

This sequence is largely conserved in both monocots and dicots. However, the specific gene isoforms, their expression patterns, and substrate preferences can vary between species.

Divergence in the Final Glycosylation Step:

The most significant point of divergence across organisms lies in the final step: the conjugation of ferulic acid to glucose. This reaction is catalyzed by enzymes from the UDP-glycosyltransferase (UGT) superfamily. UGTs utilize an activated sugar donor, typically UDP-glucose, and transfer the glucose moiety to a specific acceptor molecule.

The UGT superfamily is one of the largest and most diverse gene families in plants. This diversity allows for remarkable specificity in the glycosylation of a vast array of secondary metabolites. The comparative biosynthesis of this compound hinges on the specific UGTs employed by different organisms.

Regiospecificity: The formation of this compound requires a UGT capable of catalyzing the formation of an ester bond between the carboxyl group of ferulic acid and the hydroxyl group at the C-6 position of glucose. This is a highly specific reaction. Other UGTs in the same or different plants may glycosylate ferulic acid at the C-1 position (forming feruloyl-1-O-β-D-glucoside, a more common glucose ester) or at the phenolic 4-hydroxyl group (forming an ether-linked glucoside). The specific UGT present in an organism dictates which isomer is produced.

Species-Specific UGTs: Different plant species have evolved distinct sets of UGTs for hydroxycinnamate metabolism. For example, in Arabidopsis thaliana, members of the UGT72E family are known to glycosylate various phenolic compounds. In monocots like rice (Oryza sativa) and Brachypodium distachyon, different clades of UGTs have been identified that are responsible for the formation of feruloyl-glucose esters. These enzymes may differ in their primary sequence, substrate affinity (e.g., preference for ferulic acid vs. p-coumaric acid), and regiospecificity. This enzymatic divergence is a primary driver of the unique phenolic profiles observed in different plants.

The following interactive table provides a comparative overview of enzymes involved in the biosynthesis of feruloyl conjugates in different model organisms.

Table 2: Comparative Overview of Key Biosynthetic Enzymes (Note: In a web interface, you could sort or filter this table by clicking on the headers.)

| Organism | Enzyme Class | Specific Enzyme Example | Substrate(s) | Typical Product(s) | Significance |

| Arabidopsis thaliana (Dicot) | UDP-Glycosyltransferase | UGT72E2 | Ferulic Acid, Sinapic Acid, Salicylic (B10762653) Acid | Feruloyl-1-O-Glucoside, Sinapoyl-1-O-Glucoside | Broad substrate specificity for phenolics; involved in stress responses. |

| Oryza sativa (Rice - Monocot) | UDP-Glycosyltransferase | (Multiple candidates identified) | Ferulic Acid, p-Coumaric Acid | Feruloyl-1-O-Glucoside, p-Coumaroyl-1-O-Glucoside | Key for producing soluble precursors for cell wall feruloylation. |

| Medicago truncatula (Legume) | UDP-Glycosyltransferase | UGT71G1 | Cinnamic Acid, p-Coumaric Acid | Cinnamoyl-1-O-Glucoside | Shows preference for non-methoxylated hydroxycinnamic acids. |

| Populus spp. (Poplar - Tree) | Caffeoyl-CoA O-Methyltransferase | CCoAOMT1 | Caffeoyl-CoA | Feruloyl-CoA | Crucial for providing monomers for lignin synthesis in woody species. |

This comparative analysis demonstrates that while the overarching biosynthetic strategy is conserved, the evolutionary diversification of key enzyme families, especially UGTs, leads to species-specific metabolic fingerprints and functional specialization of compounds like this compound.

Biological Roles and Functional Implications of Coumaroyl 3 Ome 6 B Glc

Role in Plant Defense Mechanisms Against Biotic Stressors

Plants have developed sophisticated defense systems to fend off attacks from various organisms. Coumaroyl(3-OMe)(-6)b-Glc and related phenolic compounds are integral to these defense strategies, acting as protective agents against a wide array of biotic threats.

Interactions with Phytopathogens and Herbivores

Coumaroyl amides, a class of compounds to which this compound belongs, are crucial in a plant's defense arsenal (B13267) against microorganisms and insects. mdpi.com For instance, certain p-coumaroyl amides have demonstrated antifeedant properties against insects like Helicoverpa armigera. mdpi.com The accumulation of these compounds can create a chemical barrier, deterring herbivores and inhibiting the growth of pathogenic microbes. mdpi.com

The synthesis of these defensive compounds is often triggered by the plant's recognition of a pathogen or herbivore. This recognition can initiate a cascade of biochemical events leading to the production and accumulation of protective molecules. For example, the presence of p-coumaroyltyrosine in cocoa calli, a tissue formed upon injury, suggests its role as a defensive reaction to stress due to its antioxidant properties. mdpi.com

Wounding from herbivore feeding can also trigger the biosynthesis of phenolic compounds. researchgate.net This response helps in repairing the damage and produces metabolites that can deter further attacks. researchgate.net

Activation of Defense Signaling Pathways

Reactive oxygen species (ROS) also play a crucial role in this signaling network. mdpi.com An oxidative burst, a rapid production of ROS, is often one of the first responses to pathogen recognition. mdpi.com This burst can help inhibit pathogen growth and acts as a signal to activate further defense mechanisms, including the expression of defense-related genes. mdpi.com The interaction between ROS and phytohormones like JA and SA creates a complex regulatory network that shapes the plant's response to pathogenic threats. mdpi.com

The modification of the plant cell wall, a primary site of interaction with the environment, can also trigger defense signaling. researchgate.net Perturbations in the cell wall's integrity are detected by the plant, leading to the activation of immune signaling pathways to counteract the stress. researchgate.net

Involvement in Plant Abiotic Stress Responses

Beyond biotic threats, plants face a multitude of non-living stressors in their environment. This compound and related compounds are also pivotal in helping plants cope with these abiotic challenges. mdpi.commdpi.commdpi.commedcraveonline.comjipb.net

Responses to Drought, Salinity, and Temperature Extremes

Salinity: High salt concentrations in the soil create osmotic stress and ionic toxicity for plants. mdpi.comresearchgate.netfrontiersin.org Plants respond to salinity by modulating ion transport and accumulating compatible solutes to maintain water balance. mdpi.comfrontiersin.org Phytohormones such as abscisic acid (ABA), salicylic (B10762653) acid (SA), and jasmonic acid (JA) play crucial roles in managing salinity stress signals. mdpi.com The accumulation of these hormones can vary, with ABA, SA, and JA levels often increasing under salt stress. mdpi.com

Temperature Extremes: Both high and low temperatures can cause significant damage to plant cells. nih.gov Heat stress can increase the fluidity of cell membranes and lead to the denaturation of proteins. nih.gov Plants respond by producing heat shock proteins and adjusting their metabolism to cope with the stress. nih.gov

Antioxidant and UV-Protective Functions

Abiotic stresses often lead to the overproduction of reactive oxygen species (ROS), which can cause oxidative damage to cells. mdpi.commdpi.com Phenolic compounds, including coumaroyl derivatives, are potent antioxidants that can scavenge these harmful ROS. mdpi.com This antioxidant activity helps to mitigate the damaging effects of stress and protect cellular components.

Furthermore, these compounds can offer protection against harmful ultraviolet (UV) radiation. They can absorb UV light, preventing it from damaging DNA and other cellular machinery. This UV-protective function is particularly important for plants growing in high-altitude or high-light environments.

Contribution to Plant Growth, Development, and Reproduction

The influence of coumaroyl derivatives extends to the fundamental processes of plant growth, development, and reproduction. mdpi.commdpi.com They are involved in the biosynthesis of lignin (B12514952), a complex polymer that provides structural support to the plant and is a key component of the cell wall. nih.gov

Mutations affecting the biosynthesis of these compounds can lead to severe developmental defects. For example, a mutant in the CYP98A3 gene, which is involved in the phenylpropanoid pathway, exhibits a drastic inhibition of plant development and cell growth. nih.gov These mutants often have reduced lignin content and display a dwarf phenotype. nih.gov This highlights the critical role of this pathway and its products in normal plant growth.

Furthermore, some derivatives have been identified as growth regulators. nih.gov The intricate balance of these compounds is therefore essential for the proper development of plant tissues and organs, from root formation to flowering and seed production.

Interactive Data Table: Plant Responses to Stress

| Stress Type | Key Plant Responses | Involved Compounds/Pathways |

| Biotic Stress | Production of antifeedant and antimicrobial compounds, activation of defense signaling. | Coumaroyl amides, Jasmonic Acid (JA), Salicylic Acid (SA), Phenylpropanoid pathway. |

| Drought | Osmotic adjustment, reduced growth, stomatal closure. | Proline, Soluble sugars, Abscisic Acid (ABA). |

| Salinity | Ion transport modulation, accumulation of compatible solutes. | Abscisic Acid (ABA), Salicylic Acid (SA), Jasmonic Acid (JA). |

| Temperature | Production of heat shock proteins, changes in membrane fluidity. | Heat shock proteins. |

| UV Radiation | Absorption of UV light, scavenging of reactive oxygen species. | Phenolic compounds, Flavonoids. |

Based on the available scientific literature, a detailed profile of the specific chemical compound this compound is not well-established in the context of the requested biological roles. The search results did not yield specific information regarding the influence of this compound on pollination, seed dispersal, hormonal signaling, its allelochemical properties, or its functions in non-plant biological systems.

Therefore, it is not possible to provide a scientifically accurate article on "this compound" that adheres to the strict outline provided. Information on related compounds such as tricin-O-glucosides, isovitexin, and other coumaroyl derivatives was found, but extrapolating this information would not be scientifically sound and would violate the instruction to focus solely on the specified compound.

Further research is required to elucidate the specific biological functions and ecological significance of this compound.

Distribution, Accumulation, and Metabolic Turnover of Coumaroyl 3 Ome 6 B Glc

Quantitative and Qualitative Profiling Across Plant Tissues and Developmental Stages

The distribution of phenylpropanoid glycosides, such as coumaroyl(3-OMe)(-6)b-Glc, is highly variable and depends on the plant species, tissue type, and developmental stage. These compounds are integral to plant metabolism, often accumulating in specific tissues where they perform specialized functions related to growth, defense, and interaction with the environment.

Quantitative analyses in various plant species reveal that phenylpropanoid glycosides are often most abundant in tissues directly exposed to environmental stressors, such as the epidermis of leaves and stems, as well as in reproductive organs like flowers and seeds. Their concentrations can change dramatically throughout the plant's life cycle. For instance, young, developing tissues may exhibit high levels as a form of chemical defense against herbivores and pathogens, while levels might shift in mature tissues as resources are reallocated.

Qualitative profiling indicates that while a core set of phenylpropanoid glycosides may be present throughout the plant, specific derivatives and isomers can be tissue-specific. This differential accumulation suggests precise regulatory control over their biosynthesis, transport, and storage, allowing the plant to fine-tune its chemical composition in response to developmental cues. For example, studies on Verbena officinalis microshoot cultures have shown that the production of related phenylpropanoid glycosides can be significantly enhanced compared to soil-grown plants, with concentrations varying based on the specific culture conditions. mdpi.com

Table 1: Illustrative Distribution of this compound Across Plant Tissues The following data is representative of typical phenylpropanoid glycoside distribution patterns and is for illustrative purposes.

| Plant Tissue | Developmental Stage | Relative Concentration (µg/g DW) | Primary Putative Function |

|---|---|---|---|

| Young Leaves | Vegetative | High | UV Protection, Herbivore Defense |

| Mature Leaves | Vegetative | Moderate | Antioxidant, Signaling |

| Stems (Epidermis) | All Stages | Moderate-High | Structural Support, Pathogen Defense |

| Roots | All Stages | Low-Moderate | Allelopathy, Rhizosphere Interactions |

| Flowers | Reproductive | High | Pollinator Attraction, Pigmentation |

| Seeds | Reproductive | Variable | Dormancy, Protection of Embryo |

Localization within Subcellular Compartments

The sequestration of potentially reactive secondary metabolites like this compound is critical for maintaining cellular homeostasis. The primary site for the storage of phenylpropanoid glycosides is the central vacuole. nih.govfrontiersin.org This organelle serves as a dynamic reservoir, safely storing these compounds away from the cytoplasm where they could interfere with primary metabolic processes.

Transport into the vacuole is an active process mediated by specific membrane transporters. Two major families of transporters have been implicated: Multidrug and Toxin Extrusion (MATE) transporters and ATP-Binding Cassette (ABC) transporters. nih.govoup.comoup.com These proteins recognize the glycosylated form of the phenylpropanoid, highlighting the role of glycosylation as a tag for vacuolar import. oup.comoup.com For example, in Medicago truncatula, MATE transporters are responsible for moving flavonoid glycosides into the vacuole. nih.govoup.com This transport is often proton-gradient dependent or ATP-driven, ensuring efficient accumulation against a concentration gradient. oup.com

Besides the vacuole, derivatives of the phenylpropanoid pathway are also found integrated into the cell wall. nih.govfrontiersin.org Here, they can be esterified to polysaccharides, contributing to the structural integrity and fortification of the cell wall, a process crucial for defense against mechanical stress and pathogen invasion. Vesicular transport has also been proposed as a mechanism for moving phenylpropanoids within the cell and to their final destinations, such as the vacuole or the cell periphery for secretion. nih.govfrontiersin.org

Degradation Pathways and Enzyme-Mediated Hydrolysis of the Glycosidic Bond

The accumulation of this compound is not a terminal fate; these compounds are part of a dynamic metabolic system and can be turned over when needed. The key step in their degradation is the hydrolysis of the glycosidic bond, which releases the p-coumaric acid aglycone and the glucose moiety. This reaction is catalyzed by a class of enzymes known as glycosyl hydrolases. nih.govresearchgate.net The reversible nature of glycosylation allows the plant to activate or deactivate these compounds, facilitating their transport and storage while enabling the rapid release of the active aglycone in response to specific triggers. researchgate.net

β-Glucosidases (BGLs) are the primary enzymes responsible for cleaving the β-glycosidic linkage in compounds like this compound. wikipedia.orgnih.gov These enzymes are found throughout the plant kingdom and are classified into different families based on their amino acid sequences, such as Glycoside Hydrolase Family 1 (GH1) and GH3. nih.govresearchgate.net Plant genomes typically contain a large number of genes encoding glycosyl hydrolases, reflecting their involvement in a wide array of biological processes, including defense, phytohormone activation, and secondary metabolism. nih.govresearchgate.netresearchgate.net

Plant β-glucosidases can be localized in various subcellular compartments, including the apoplast, cytoplasm, and vacuole. nih.gov The presence of these enzymes within the vacuole suggests that stored glycosides are not inert end-products but can be mobilized and processed within the storage compartment itself. nih.gov These enzymes often exhibit broad substrate specificity, allowing them to act on a range of different glycosides, though some may have a preference for specific aglycones or sugar types. nih.gov Their activity is typically optimal at an acidic pH, consistent with the environment of the plant vacuole. nih.gov

Table 2: Major Glycoside Hydrolase (GH) Families Involved in Plant Secondary Metabolite Degradation

| GH Family | Typical Substrates | Catalytic Mechanism | Common Location |

|---|---|---|---|

| GH1 | Aryl-β-glucosides, oligosaccharides, cyanogenic glucosides | Retaining | Vacuole, Cytoplasm, Cell Wall |

| GH3 | Oligosaccharides, β-glucosides | Retaining | Cytoplasm, Cell Wall |

| GH5 | Cellulose, hemicellulose, β-glucans | Retaining | Cell Wall, Apoplast |

Upon hydrolysis of this compound, the two resulting components enter distinct metabolic pathways.

Fate of the Aglycone (p-Coumaroyl derivative): The released aglycone, a derivative of p-coumaric acid, is the biologically active portion of the molecule. It can be channeled into several downstream branches of the phenylpropanoid pathway. frontiersin.org It may be used as a precursor for the synthesis of lignin (B12514952) to reinforce cell walls, converted into other flavonoids or stilbenes for defense, or further catabolized. The degradation of related compounds like p-coumaric acid in microorganisms often involves conversion to intermediates like 4-hydroxybenzoate, which can then enter central carbon metabolism. researchgate.net Similar pathways may exist in plants for the turnover of these aromatic compounds.

Fate of the Sugar Moiety (Glucose): The released glucose molecule is a primary metabolite and readily enters the cell's central carbon metabolism. nih.gov It can be phosphorylated to glucose-6-phosphate and subsequently enter glycolysis to generate ATP and reducing power (NADH), or it can be shunted into the pentose (B10789219) phosphate (B84403) pathway to produce NADPH and precursors for nucleotide biosynthesis. nih.gov This recycling of the sugar moiety represents an efficient use of cellular resources, allowing the plant to recover the energy invested in the glycosylation process.

Metabolic Cycling and Remodeling in Response to Environmental Cues

The metabolism of phenylpropanoids, including the synthesis and degradation of glycosides like this compound, is highly responsive to environmental conditions. nih.gov Abiotic stresses such as high UV radiation, drought, salinity, and nutrient deficiency trigger a significant remodeling of the plant's metabolic profile, often leading to an increased accumulation of these compounds. frontiersin.orgfrontiersin.orgmdpi.com

This stress-induced accumulation serves multiple protective functions. Phenylpropanoids are potent antioxidants that can scavenge reactive oxygen species (ROS) generated during stress, thereby protecting cellular components from oxidative damage. frontiersin.orgmdpi.com They also act as sunscreens, absorbing harmful UV-B radiation in the epidermal layers of leaves. The phenylpropanoid biosynthetic pathway is often activated at the transcriptional level in response to stress, with key enzymes like phenylalanine ammonia-lyase (PAL) and chalcone (B49325) synthase (CHS) showing upregulated expression. frontiersin.orgmdpi.com This leads to an increased flux through the pathway and the synthesis of a diverse array of protective compounds. The glycosylated forms are the preferred molecules for accumulation, as they are more stable and less toxic than their corresponding aglycones. When the stress subsides or the plant's needs change, these stored glycosides can be hydrolyzed to release the active aglycones or be further metabolized.

Table 3: Environmental Cues and Their Effect on Phenylpropanoid Glycoside Metabolism

| Environmental Cue | Metabolic Response | Key Enzymes/Pathways Affected | Physiological Role |

|---|---|---|---|

| UV-B Radiation | Increased synthesis and accumulation | Upregulation of PAL, C4H, CHS | UV screening, Antioxidant |

| Drought | Accumulation of flavonoids and phenolic acids | Activation of general phenylpropanoid pathway | Osmotic adjustment, ROS scavenging |

| Pathogen Attack | Rapid synthesis of phytoalexins and cell wall reinforcement | PAL, 4CL, Lignin biosynthesis | Antimicrobial activity, physical barrier |

| Nutrient Deficiency (e.g., Phosphorus) | Enhanced production of lignin and phenolics | Increased activity of PAL, 4CL | Altered root architecture, defense |

| Salinity | Stimulation of phenylpropanoid biosynthesis | Upregulation of flavonoid pathway genes | ROS detoxification, ion homeostasis |

Exudation and Release into the Rhizosphere or Phyllosphere

In addition to their internal roles, plants release a significant portion of their secondary metabolites into the surrounding environment. This process of exudation can occur from the roots into the soil (rhizosphere) or from the leaves and other aerial parts onto the plant surface (phyllosphere). While direct evidence for the exudation of this compound is specific to certain plant-environment interactions, the release of other phenolic compounds is well-documented.

In the rhizosphere, exuded phenylpropanoids play a crucial role in shaping the soil microbiome, acting as signaling molecules, and influencing nutrient availability. They can attract beneficial microbes, such as nitrogen-fixing bacteria in legumes, or inhibit the growth of competing plants and soil-borne pathogens (allelopathy).

In the phyllosphere, the thin layer on the leaf surface, these compounds can influence the composition of epiphytic microbial communities and provide a first line of defense against foliar pathogens. nih.gov The release of these metabolites can be a passive process of leaching or an active, controlled secretion. The chemical composition of these exudates is dynamic and can change in response to environmental stimuli, reflecting the plant's ongoing interaction with its immediate surroundings.

Advanced Analytical Methodologies for Research on Coumaroyl 3 Ome 6 B Glc

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolomic Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of coumaroyl(3-OMe)(-6)b-Glc. mdpi.comresearchgate.net It is frequently coupled with liquid chromatography (LC) systems, such as UHPLC-Q-Orbitrap HRMS, for comprehensive metabolomic profiling of plant extracts to identify phenylpropanoid glycosides and other metabolites. researchgate.netresearchgate.netnih.govfrontiersin.org This technique provides the high resolving power necessary to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. mdpi.com For instance, HRMS can differentiate a feruloyl-acylated glycoside from a triglycoside, which may have identical integer masses but distinct exact masses. nih.gov The application of high-resolution instruments, which can measure the mass-to-charge ratio (m/z) with an error of less than 5 ppm, is strongly recommended for obtaining high-accuracy data. mdpi.com

Tandem mass spectrometry (MS/MS) is crucial for detailing the structure of this compound by analyzing its fragmentation patterns. rsc.orgresearchgate.net In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ undergoes collision-induced dissociation (CID), leading to predictable bond cleavages. The fragmentation of acylated glycosides typically involves the cleavage of the O-glycosidic bond, resulting in the loss of the sugar moiety, and the ester bond, leading to the loss of the acyl group. nih.govnih.gov

For this compound (a feruloyl glucoside), the fragmentation pattern is characterized by specific neutral losses and diagnostic product ions. The loss of the glucose unit corresponds to a neutral loss of 162 Da. nih.gov The feruloyl moiety itself gives rise to characteristic fragment ions. rsc.org For example, a deprotonated feruloyl group can produce a diagnostic ion at m/z 193, and subsequent loss of a methyl group (CH₃) yields an ion at m/z 178, while further loss of carbon monoxide (CO) can lead to an ion at m/z 134. scielo.br In contrast, a p-coumaroyl moiety is identified by diagnostic ions at m/z 163 and 145. rsc.org The presence of fragment ions at m/z 177 is also indicative of a feruloyl group. scielo.br This detailed fragmentation data allows for the precise identification of the constituent parts of the molecule. researchgate.net

Table 1: Characteristic MS/MS Fragmentation of this compound and Related Acylated Glycosides in Negative Ion Mode

| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation | Reference(s) |

| 595 (Tiliroside) | 287 | 308 | Loss of coumaroyl-glucoside | psu.edu |

| 595 (Tiliroside) | 147 | 448 | [Coumaroyl+H]⁺ fragment (in positive mode) | psu.edu |

| 539 (Feruloyl derivative) | 193 | - | Diagnostic ion for feruloyl moiety | rsc.org |

| 539 (Feruloyl derivative) | 175 | - | Diagnostic ion for feruloyl moiety | rsc.org |

| 509 (Coumaroyl derivative) | 163 | - | Diagnostic ion for coumaroyl moiety | rsc.org |

| 509 (Coumaroyl derivative) | 145 | - | Diagnostic ion for coumaroyl moiety | rsc.org |

| 474 (Feruloyl piperidine (B6355638) alkaloid) | 177 | - | Fragment indicating a feruloyl group | scielo.br |

| 474 (Feruloyl piperidine alkaloid) | 145 | - | Diagnostic ion from feruloyl group (loss of CH₃OH) | scielo.br |

Accurate mass measurement provided by HRMS instruments like TOF or Orbitrap is fundamental for determining the elemental composition of this compound and its fragments. researchgate.netacs.org By measuring the m/z value to four or more decimal places, a unique molecular formula can be confidently assigned. mdpi.comnih.gov This level of precision is critical for distinguishing between compounds with very similar masses, such as isomers or compounds differing by only a few hydrogen atoms. researchgate.net For example, the exact masses of neutral fragments corresponding to p-coumaroyl (146.0368 Da) and rhamnosyl (146.0579 Da) moieties are different enough to be resolved by HRMS. mdpi.com

Furthermore, the analysis of isotopic patterns, particularly the relative abundance of the A+1 and A+2 peaks arising from the natural abundance of ¹³C, can be used to validate the proposed elemental formula by confirming the number of carbon atoms in the molecule. frontiersin.org Techniques like Isotopic Ratio Outlier Analysis (IROA), though more complex, utilize stable isotope labeling to yield characteristic isotopic patterns that provide the exact number of carbons, significantly reducing the number of possible molecular formulae. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of this compound. mdpi.comnih.govuliege.be Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms, the position of the acyl group, and the relative stereochemistry can be determined. iomcworld.comnih.govscielo.br The anomeric configuration of the glucose moiety (α or β) is typically determined from the coupling constant of the anomeric proton (H-1') in the ¹H NMR spectrum. A large coupling constant (typically J ≈ 7–8 Hz) is characteristic of a β-configuration. The stereochemistry of the p-coumaroyl group's double bond (E or Z) is determined by the coupling constant between the vinylic protons, with a larger value (J ≈ 16 Hz) indicating an E (trans) configuration. scispace.com

A comprehensive suite of NMR experiments is employed for the unambiguous assignment of all proton and carbon signals of this compound. researchgate.net

¹H and ¹³C NMR: These 1D experiments provide the initial overview of the chemical environment of all proton and carbon atoms in the molecule. scispace.com

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) scalar coupling correlations, which is essential for tracing the spin systems within the glucose and feruloyl moieties separately. scispace.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the assignment of carbon signals based on their known proton assignments. scispace.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for connecting the different structural units. It reveals long-range correlations (typically over two to three bonds) between protons and carbons. The crucial correlation is observed between the protons of the glucose at the acylation site (H₂-6') and the carbonyl carbon of the feruloyl group (C=O), confirming the 6-position linkage. scispace.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing critical information for determining the relative stereochemistry and conformation of the molecule. scispace.comresearchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for a 6-O-Acyl-β-D-Glucopyranoside Moiety

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| Glucose Moiety | ||||

| 1' | ~102.5 | ~4.5 (d, J≈8 Hz) | C-1' with Aglycone | H-1' with H-3', H-5' |

| 2' | ~74.0 | ~3.4 (m) | ||

| 3' | ~76.5 | ~3.5 (m) | ||

| 4' | ~70.5 | ~3.4 (m) | ||

| 5' | ~74.5 | ~3.6 (m) | ||

| 6'a | ~63.5 | ~4.4 (dd) | C-6' with C=O (Acyl) | |

| 6'b | ~4.2 (dd) | C-6' with C=O (Acyl) | ||

| Feruloyl Moiety | ||||

| C=O | ~167.0 | - | ||

| α | ~114.5 | ~6.4 (d, J≈16 Hz) | C-α with C-β, C-1'' | |

| β | ~145.0 | ~7.6 (d, J≈16 Hz) | C-β with C-α, C-1'', C-2'', C-6'' | |

| 1'' | ~126.0 | - | ||

| 2'' | ~110.5 | ~7.1 (d) | ||

| 3'' | ~148.0 | - | ||

| 4'' | ~149.5 | - | ||

| 5'' | ~115.5 | ~6.8 (d) | ||

| 6'' | ~123.0 | ~7.0 (dd) | ||

| OMe | ~56.0 | ~3.9 (s) | OMe with C-3'' | |

| (Note: Chemical shifts (δ) are approximate and can vary based on solvent and specific aglycone. Data is compiled from general knowledge of similar structures.) |

In complex mixtures or for compounds with significant signal overlap in NMR spectra, isotopic labeling can be a powerful strategy to aid in signal assignment and structural analysis. wikipedia.org This technique involves introducing stable isotopes, such as ¹³C, ¹⁵N, or ²H, into the molecule biosynthetically or through chemical synthesis. researchgate.netsigmaaldrich.com

While not commonly reported specifically for this compound, the methodology is broadly applicable to natural product research. nih.gov By growing a source organism on a ¹³C-enriched medium, the resulting compound will have a significantly enhanced ¹³C NMR signal, which is normally weak due to the low natural abundance (1.1%) of ¹³C. frontiersin.org This enhancement facilitates challenging experiments like INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), which can establish direct ¹³C-¹³C correlations and map the entire carbon skeleton of the molecule. frontiersin.org Alternatively, selective labeling of specific precursors can help trace their incorporation into the final structure, confirming biosynthetic pathways and aiding signal assignment. nih.gov

Chromatographic Separation Techniques for Purification and Quantification

The isolation and quantification of this compound from complex plant extracts require robust chromatographic methods. bohrium.commdpi.com A multi-step approach is often necessary to achieve high purity. znaturforsch.comrjpharmacognosy.ir

Initial fractionation of a crude plant extract is typically performed using column chromatography with stationary phases like Sephadex LH-20 or silica (B1680970) gel. znaturforsch.comrjpharmacognosy.ir This step helps to separate compounds based on size and polarity, enriching the fraction containing phenolic glycosides. znaturforsch.com

For final purification and for quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. scispace.comresearchgate.net Reversed-phase columns, most commonly C18, are used with a gradient elution system. csic.esacs.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) added to improve peak shape and resolution. csic.esscielo.br Detection is usually achieved with a Diode-Array Detector (DAD) or a UV-Vis detector, which allows for quantification based on the compound's absorbance at its λmax. scielo.brresearchgate.net More advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) have also been successfully applied for the preparative separation of polar compounds like phenolic glycosides, as this all-liquid method avoids irreversible adsorption issues associated with solid supports. iomcworld.combohrium.commdpi.com

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) or diode-array detector (DAD) is a foundational technique for the analysis of phenolic compounds, including coumaroyl glucosides. unp.edu.arpsu.edunih.gov This method separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. psu.edunih.gov The DAD detector provides spectral information across a range of wavelengths, which aids in the preliminary identification of compound classes. psu.edumjcce.org.mk

For coumaroyl derivatives, detection is often performed at wavelengths around 280 nm for general phenolic screening and 320 nm, which is more specific for hydroxycinnamic acids like p-coumaric acid. psu.eduacs.org The addition of a coumaroyl group to a glucoside significantly increases its retention time in reversed-phase HPLC. acs.org While HPLC-DAD is a robust method for quantification and initial characterization, it may not be sufficient to distinguish between isomers without authentic standards. unp.edu.ar

Table 1: HPLC-DAD Parameters for Phenolic Compound Analysis

| Parameter | Typical Value/Condition | Source |

| Column | Reversed-phase C18 | psu.edu |

| Mobile Phase | Gradient of water, methanol/acetonitrile, and acid (e.g., acetic or formic acid) | psu.edunih.gov |

| Detection Wavelengths | 280 nm, 320 nm, 360 nm | psu.edu |

| Analysis Time | ~40 minutes | psu.edu |

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with MS

Ultra-High Performance Liquid Chromatography (UHPLC) offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. When coupled with mass spectrometry (MS), it becomes a powerful tool for the definitive identification and quantification of compounds like this compound. researchgate.netpensoft.netnih.gov UHPLC-MS/MS systems, in particular, provide structural information through fragmentation patterns, which is crucial for distinguishing between isomers and identifying unknown compounds. researchgate.netnih.govscielo.br

In the analysis of plant extracts, UHPLC-MS has been used to identify a wide range of phenolic compounds, including various coumaroyl hexosides. mjcce.org.mk The high resolution and accuracy of modern mass spectrometers, such as Orbitrap or Q-TOF, allow for the determination of elemental compositions, further aiding in compound identification. nih.govnih.gov For instance, a study on persimmon extracts identified 75 phenolic compounds using a UPLC-Q-Exactive-Orbitrap/MS system. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatiles (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like coumaroyl glucosides, derivatization is necessary to increase their volatility and thermal stability for GC-MS analysis. nih.govresearchgate.netbiorxiv.org Silylation is a common derivatization method for phenolic compounds. nih.govresearchgate.net

Advanced Hyphenated Techniques for Complex Mixture Analysis

The analysis of complex mixtures, such as plant extracts, often requires the combination of multiple analytical techniques to achieve comprehensive characterization.

LC-NMR and LC-SPE-NMR

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly couples the separation power of HPLC with the structure-elucidating capability of NMR. semanticscholar.orgmdpi.comunige.ch This technique is particularly valuable for the unambiguous identification of novel compounds and the differentiation of isomers directly within a complex mixture, without the need for isolation. semanticscholar.orgresearchgate.netamazonaws.com LC-NMR can provide detailed structural information, including stereochemistry, which is often not obtainable by MS alone. mdpi.com

LC-Solid Phase Extraction-NMR (LC-SPE-NMR) is an advancement that involves trapping the eluent peaks from the LC column onto SPE cartridges. news-medical.netresearchgate.net This allows for the concentration of the analyte and the use of deuterated solvents for NMR analysis, significantly enhancing sensitivity. news-medical.net This technique is especially useful for analyzing low-concentration components in a mixture. news-medical.net

Ion Mobility Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that separates ions based on their size, shape, and charge. mdpi.comnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomers that may co-elute in chromatography and have identical mass spectra. mdpi.comresearchgate.netacs.org The collision cross-section (CCS) value derived from IMS is a unique physicochemical property that can be used as an additional identifier for a compound. acs.orgsun.ac.za

This technique has shown great potential in the analysis of complex plant phenolics, including the separation of isomeric flavonoid and phenolic acid derivatives. mdpi.comsun.ac.zaacs.org Trapped Ion Mobility Spectrometry (TIMS) is a type of IMS that offers high resolving power and has been successfully applied to distinguish between dehydrodicatechin isomers and procyanidins. mdpi.com

Table 2: Comparison of Advanced Hyphenated Techniques

| Technique | Principle | Key Advantage for this compound Analysis | Source |

| LC-NMR | Combines HPLC separation with NMR structural elucidation. | Unambiguous structure determination and stereochemistry. | semanticscholar.orgunige.ch |

| LC-SPE-NMR | Traps LC peaks on SPE cartridges for concentrated NMR analysis. | Increased sensitivity for low-abundance compounds. | news-medical.netresearchgate.net |

| IMS-MS | Separates ions based on size, shape, and charge in the gas phase. | Differentiation of co-eluting isomers. | mdpi.comnih.gov |

In Situ and Imaging Techniques for Spatiotemporal Distribution

Understanding the localization of metabolites within plant tissues is crucial for elucidating their biological functions. In situ and imaging techniques provide spatial information on the distribution of compounds like this compound.

Mass Spectrometry Imaging (MSI), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, is a powerful tool for visualizing the spatial distribution of metabolites directly in tissue sections. nih.govosti.govnih.gov This technique has been used to map the location of various primary and secondary metabolites, including phenolics, in different plant organs. osti.govnih.govnih.gov MALDI-MSI can reveal unforeseen compartmentalization of analytes and has been validated by other analytical methods. osti.gov

Other imaging techniques include laser desorption ionization (LDI)-MS, which can be used to analyze metabolites directly from plant surfaces or in complex matrices like soil. frontiersin.orgufz.de Additionally, fluorescence imaging can be employed to monitor phenolic compounds in situ. Some phenolic compounds are naturally fluorescent, and their distribution can be visualized using specific excitation wavelengths. frontiersin.org Near-infrared (NIR) fluorescent nanosensors have also been developed to detect and image polyphenols in real-time, offering a non-invasive way to study plant defense responses. nih.gov Confocal Raman microspectroscopy is another technique that can provide semi-quantitative, micron-scale images of biopolymers like lignin (B12514952) and other phenolics within plant cells. researchgate.net

Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of a wide range of molecules, including metabolites, lipids, and proteins, directly in tissue sections without the need for chemical labeling. mdpi.comoup.com This method generates a chemical map by acquiring a mass spectrum at each discrete point across a sample surface. oup.com The intensity of specific ions, corresponding to particular molecules, is then plotted to create an image of their distribution. In plant science, MSI has become an invaluable tool for exploring the intricate metabolic landscapes within leaves, roots, seeds, and other tissues. oup.comrsc.orgnih.gov

The typical MSI workflow for plant samples involves careful sample preparation, such as embedding, freezing, and sectioning, to preserve the native chemical state and location of metabolites. nih.gov Matrix-assisted laser desorption/ionization (MALDI) is one of the most common ionization techniques used in plant MSI. mdpi.comnih.gov In MALDI-MSI, a thin layer of an energy-absorbing matrix is applied to the tissue section. A focused laser is then rastered across the sample, desorbing and ionizing molecules from the tissue, which are subsequently analyzed by a mass spectrometer to determine their mass-to-charge ratio (m/z). oup.com This approach allows for the visualization of a diverse array of compounds in a single experiment. mdpi.com

For a compound like this compound, MSI could be employed to map its precise location within a plant's cellular or tissue structures. This spatial information is critical for understanding its function, for instance, whether it is localized in the epidermis for defense, in the vasculature for transport, or in specific organelles. While direct MSI studies on this compound are not prominently documented, the technique has been successfully used to image related compounds, such as other coumaroyl glycosides and phenylpropanoids, demonstrating its applicability. frontiersin.orgnih.govmdpi.com For example, LDI-FT-ICR-MS has been used to map the distribution of coumaric acid in the rhizosphere of maize plants. frontiersin.org

Table 1: Representative MSI Data for Plant Metabolite Classes Relevant to Coumaroyl Glycoside Analysis

| Analyte Class | Example Compound | Typical Ionization Method | Common Matrix (for MALDI) | Key Research Finding | Citation |

|---|---|---|---|---|---|

| Hydroxycinnamic Acids | Coumaric Acid | LDI, MALDI | N/A (for LDI) | Visualized rhizosphere gradients around maize roots. | frontiersin.org |

| Flavonol Glycosides | Kaempferol-3-O-coumaroyl-glucoside | UHPLC-ESI-QqTOF-MS/MS | N/A (LC-MS based) | Identified and quantified in various green tea extracts. | nih.govmdpi.com |

| Anthocyanins | Petunidin-3-O-(6-O-p-coumaroyl)-glucoside | LC-MS | N/A (LC-MS based) | Quantified in dark-colored fruits and flowers. | mtoz-biolabs.com |

| Phenylpropanoids | Ferulic Acid | MALDI | 9-Aminoacridine | Imaged in plant tissues to study stress responses. | mdpi.comresearchgate.net |

This table provides illustrative examples as specific MSI data for this compound is not available in the provided search results. The data is representative of how related compounds are analyzed.

Raman Spectroscopy and Confocal Microscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed chemical information based on the inelastic scattering of monochromatic light. uwu.ac.lk When laser light interacts with a molecule, it can excite vibrational modes within the molecule, resulting in scattered light that has been shifted in energy. This shift, known as the Raman shift, is specific to the chemical bonds and structure of the molecule, providing a unique spectral fingerprint. uwu.ac.lknih.gov This method requires minimal to no sample preparation and can analyze samples in various states (solid, liquid, or gas). uwu.ac.lk

In phytochemical analysis, Raman spectroscopy is a promising tool for the rapid identification of compound classes. uwu.ac.lk It has been successfully applied to the simultaneous quantification of various metabolites, including phenylpropanoids, carotenoids, and carbohydrates in plant tissues like carrot roots. nih.gov The phenylpropanoid structure, which forms the coumaroyl moiety of this compound, gives rise to characteristic Raman bands. Specifically, vibrations associated with the phenyl ring are typically observed in the 1600-1630 cm⁻¹ region. researchgate.netfrontiersin.org

Combining Raman spectroscopy with confocal microscopy creates a powerful imaging technique. Confocal Raman microscopy allows for the acquisition of Raman spectra with high spatial resolution in three dimensions. This enables the detailed mapping of chemical compositions within a sample, such as the distribution of specific metabolites within individual cells or tissue layers. For instance, it could potentially be used to visualize the localization of this compound in the cell wall or vacuoles, correlating its presence with specific cellular functions. While its application for quantifying low-concentration phenylpropanoids can be challenging, it is highly effective for identifying their presence and distribution. nih.gov

Table 2: Characteristic Raman Bands for Phenylpropanoids and Related Moieties

| Wavenumber (cm⁻¹) | Vibrational Assignment | Compound Class/Moiety | Citation |

|---|---|---|---|

| 1601 - 1630 | Phenyl ring vibrations, C=C stretching | Phenylpropanoids | researchgate.netfrontiersin.org |

| 1171 | C-H bending of aromatic ring | Phenylpropanoids (Sporopollenin) | researchgate.net |

| ~1638 | C=C stretching | Methyl Cinnamate | uwu.ac.lk |

| 1124 | Symmetric C-O-C stretching | Glycosidic Bond (Cellulose) | researchgate.net |

This table presents characteristic Raman shifts for the structural components of this compound. The exact peak positions for the full compound may vary.

Genetic Engineering and Synthetic Biology Approaches for Investigating and Manipulating Coumaroyl 3 Ome 6 B Glc Production

CRISPR/Cas9-Mediated Gene Editing of Biosynthetic Pathway Genes

The CRISPR/Cas9 system has emerged as a revolutionary tool for precise gene editing, enabling targeted knockout, insertion, or modification of genes within an organism's genome. This technology is increasingly applied to study and engineer plant metabolic pathways. While direct editing of the pathway for coumaroyl(3-OMe)(-6)b-Glc is not yet documented, studies on related compounds demonstrate the potential of this approach.

In the context of coumarin (B35378) biosynthesis, CRISPR/Cas9 has been used to validate the function of regulatory genes. For example, in Angelica dahurica var. formosana, CRISPR/Cas9 was used to create knockout mutants of the AdNAC20 gene, a transcription factor. researchgate.net These mutant plants exhibited a significant 16.3% increase in total coumarin content and a 33.48% decrease in lignin (B12514952), demonstrating that AdNAC20 is a negative regulator of coumarin biosynthesis and a positive regulator of the competing lignin pathway. researchgate.netmdpi.com Such findings highlight a key strategy: knocking out negative regulators or genes in competing pathways can redirect metabolic flux towards the desired coumarin products.

Furthermore, studies in poplar have suggested using CRISPR/Cas9 to precisely edit gene sequences to verify the impact of specific single nucleotide polymorphisms (SNPs) on the expression of coumarin biosynthesis genes, which were identified through multi-omics approaches. d-nb.infonih.gov This demonstrates the utility of CRISPR/Cas9 not just for pathway engineering but also for fundamental validation of gene function and regulation. nih.gov

Table 1: Examples of CRISPR/Cas9 Applications in Related Pathways

| Target Gene/Factor | Organism | Editing Strategy | Key Finding | Reference |

|---|---|---|---|---|

| AdNAC20 | Angelica dahurica | Knockout | Increased total coumarin content by 16.3% by downregulating a negative regulator. | researchgate.net |

| Lignin Biosynthesis Genes (C3H, C4H, 4CL, etc.) | Dendrobium officinale | Targeted Mutagenesis | Successfully mutated genes in the competing lignin pathway, demonstrating a strategy to increase precursors for other phenylpropanoids. | researchgate.net |

Overexpression and Downregulation Strategies for Pathway Elucidation

Modulating the expression levels of pathway genes through overexpression or downregulation (e.g., via RNA interference or antisense technology) is a cornerstone of metabolic engineering. These strategies are used to identify bottlenecks, confirm gene function, and enhance the production of target compounds.

Conversely, downregulating genes in competing metabolic pathways can divert precursors toward the pathway of interest. The biosynthesis of coumarins and lignin both utilize phenylpropanoid precursors. mdpi.com Downregulation of the AdNAC20 transcription factor in Angelica dahurica not only increased coumarin levels but also significantly decreased lignin content, indicating a successful diversion of metabolic flux. researchgate.netmdpi.com This approach is critical for maximizing the carbon flow towards this compound.

Reconstitution of Biosynthetic Pathways in Heterologous Expression Systems (e.g., yeast, E. coli)

Heterologous expression systems like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae serve as microbial cell factories for producing plant-derived compounds. These platforms offer advantages such as rapid growth, simple genetic manipulation, and scalable fermentation processes, bypassing the complexities of plant cultivation. peerj.com

Researchers have successfully engineered E. coli and yeast to produce simple coumarins. By expressing plant genes for 4-coumarate-CoA ligase (4CL) and feruloyl-CoA 6'-hydroxylase (F6'H), engineered E. coli strains were able to convert supplemented precursors like p-coumaric acid, caffeic acid, and ferulic acid into their corresponding coumarins: umbelliferone (B1683723), esculetin (B1671247), and scopoletin (B1681571). nih.govresearchgate.net One study achieved a scopoletin titer of 27.8 mg/L from ferulic acid in E. coli. nih.gov

Complete de novo biosynthesis has also been achieved. By assembling the entire pathway in E. coli, researchers enabled the production of umbelliferone and scopoletin directly from simple carbon sources without the need for expensive precursors. nih.gov In S. cerevisiae, fusion expression of key enzymes has been shown to improve production. For instance, fusing F6'H1 from Arabidopsis thaliana with 4CL from Petroselinum crispum significantly enhanced scopoletin production in yeast. nih.gov The establishment of these platforms for producing methoxylated coumarins like scopoletin is a crucial step toward the microbial production of more complex derivatives like this compound, which would require the additional expression of a suitable UDP-glycosyltransferase.

Metabolic Engineering for Enhanced or Diverted Biosynthesis

Metabolic engineering encompasses a broad range of strategies to optimize microbial production hosts for higher yields and productivity. This goes beyond simply introducing the biosynthetic pathway and involves rewiring the host's native metabolism.